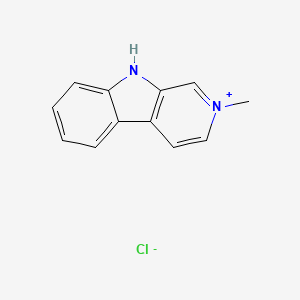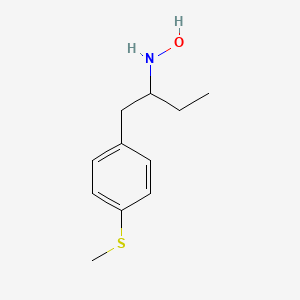
2-N-Ethylamino-1-(4-methylthiophenyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-Ethylamino-1-(4-methylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethylamino group attached to a propane chain, which is further connected to a 4-methylthiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Ethylamino-1-(4-methylthiophenyl)propane typically involves the reaction of 4-methylthiophenylacetone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-N-Ethylamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-N-Ethylamino-1-(4-methylthiophenyl)propane involves its interaction with specific molecular targets, such as the serotonin transporter (SERT). The compound inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through the binding of the compound to the transporter, which prevents the reabsorption of serotonin into the presynaptic neuron .
Comparación Con Compuestos Similares
2-N-Ethylamino-1-(4-methylthiophenyl)propane can be compared with other similar compounds, such as:
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound shares a similar structural framework but differs in the presence of a morpholine ring instead of an ethylamino group.
Sulfur-substituted alpha-alkyl phenethylamines: These compounds have similar sulfur-containing groups and exhibit comparable biological activities.
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
N-ethyl-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
Clave InChI |
LAWDOCPCCFOXQO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)CC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
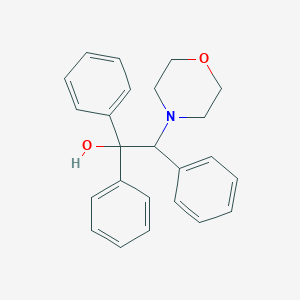
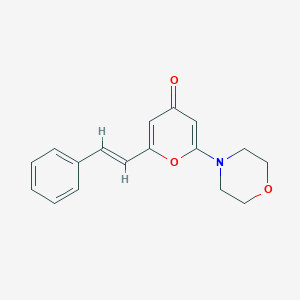
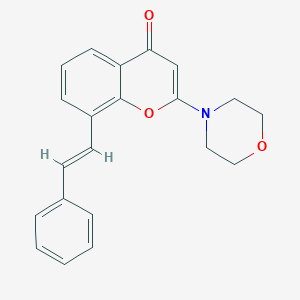

![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
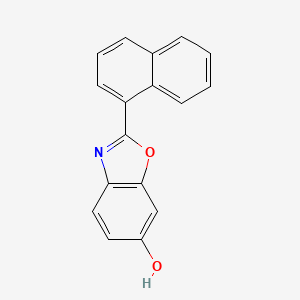
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)


![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
